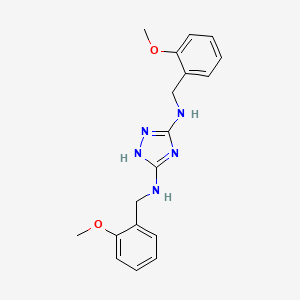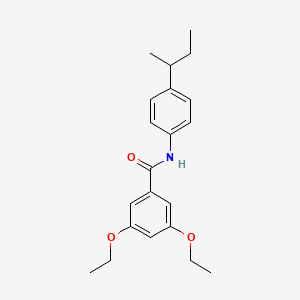![molecular formula C15H12Cl2N2O2S B4995060 2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4995060.png)
2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound is a thioamide derivative and has a molecular weight of 386.29 g/mol.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of COX-2 and MMP-9, which are enzymes involved in cancer cell growth and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, it has been shown to inhibit the activity of COX-2 and MMP-9, which are enzymes involved in cancer cell growth and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is the lack of understanding of its mechanism of action. Furthermore, the compound has a low yield, which can make it difficult to obtain sufficient quantities for experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide. One direction is to further elucidate its mechanism of action. In addition, further studies are needed to determine its efficacy in vivo and its potential side effects. Furthermore, future research could explore the use of this compound in combination with other drugs for cancer treatment. Finally, the potential use of this compound in other diseases, such as autoimmune diseases, could also be explored.
Conclusion:
This compound is a thioamide derivative that has potential applications in cancer treatment and anti-inflammatory therapy. The synthesis of this compound involves the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by reaction with 3-chloro-4-methoxyaniline and potassium thiocyanate. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of COX-2 and MMP-9. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The 2-chlorobenzoyl chloride is then reacted with 3-chloro-4-methoxyaniline and potassium thiocyanate to form the desired compound. The yield of the reaction is approximately 60-70%.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.
Propiedades
IUPAC Name |
2-chloro-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-21-13-7-6-9(8-12(13)17)18-15(22)19-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCAEHGJCPNFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![N-(1-naphthylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4995000.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4995006.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4995030.png)

![6-(2-fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4995048.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4995049.png)
![4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4995055.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4995059.png)
![N-(2,5-dimethylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4995069.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995074.png)
